Bis[tris(4-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride
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Overview
Description
Bis[tris(4-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride is a catalyst for Stille and Suzuki couplings in Fluorous Biphase Systems (FBS) . Its molecular formula is C96H48Cl2F102P2Pd and it has a molecular weight of 3378.52 .
Chemical Reactions Analysis
Bis[tris(4-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride is used as a catalyst for Stille and Suzuki couplings in Fluorous Biphase Systems (FBS) .Scientific Research Applications
Catalysis in Stille Coupling and Suzuki Coupling Reactions
Optoelectronic Materials
Surface Modification and Self-Assembly
Ion Batteries and Energy Storage
Materials Science and Surface Chemistry
Organic Synthesis and Cross-Coupling Reactions
Safety and Hazards
Bis[tris(4-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride is classified as Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Carc. 2, Eye Dam. 1, Lact., Repr. 1B, STOT RE 1 . It is recommended to use personal protective equipment such as eyeshields and gloves when handling this compound .
Mechanism of Action
Target of Action
The primary target of Bis[tris(4-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride is the Stille and Suzuki coupling reactions . These reactions are key processes in organic chemistry, used for the formation of carbon-carbon bonds.
Mode of Action
This compound acts as a catalyst in the Stille and Suzuki coupling reactions . It facilitates the coupling of organostannanes (in Stille coupling) or organoboronic acids (in Suzuki coupling) with organic halides or pseudohalides, leading to the formation of new carbon-carbon bonds.
Biochemical Pathways
The Stille and Suzuki coupling reactions are part of the broader class of cross-coupling reactions in organic chemistry. These reactions are crucial in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Result of Action
The result of the compound’s action is the efficient formation of carbon-carbon bonds via Stille and Suzuki coupling reactions . This leads to the synthesis of complex organic compounds from simpler precursors.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reactions it catalyzes are typically performed in a Fluorous Biphase System (FBS) . This system, consisting of a fluorous phase and an organic phase, allows for easy separation of the product and recovery of the catalyst.
properties
IUPAC Name |
dichloropalladium;tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C48H24F51P.2ClH.Pd/c2*49-25(50,28(55,56)31(61,62)34(67,68)37(73,74)40(79,80)43(85,86)46(91,92)93)16-13-19-1-7-22(8-2-19)100(23-9-3-20(4-10-23)14-17-26(51,52)29(57,58)32(63,64)35(69,70)38(75,76)41(81,82)44(87,88)47(94,95)96)24-11-5-21(6-12-24)15-18-27(53,54)30(59,60)33(65,66)36(71,72)39(77,78)42(83,84)45(89,90)48(97,98)99;;;/h2*1-12H,13-18H2;2*1H;/q;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONKDVXTNQEYIF-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C1=CC(=CC=C1CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl[Pd]Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H48Cl2F102P2Pd |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[tris(4-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride |
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